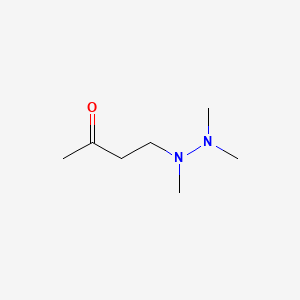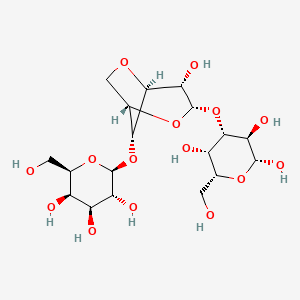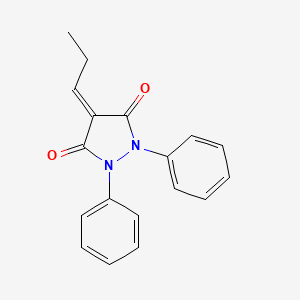![molecular formula C11H10N4 B13785419 3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)
3-Methylimidazo[4,5-f]quinolin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylimidazo[4,5-f]quinolin-9-amine is a heterocyclic aromatic amine known for its presence in high-temperature-cooked meats and tobacco smoke. It is recognized for its mutagenic and carcinogenic properties, making it a significant compound in toxicological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[4,5-f]quinolin-9-amine typically involves the condensation of creatinine with amino acids and proteins during the Maillard reaction at high temperatures. This process is common in the thermal treatment of food .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylimidazo[4,5-f]quinolin-9-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by cytochrome P450 enzymes, leading to the formation of reactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes are common oxidizing agents.
Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include DNA adducts, which are critical in understanding the compound’s mutagenic properties .
Wissenschaftliche Forschungsanwendungen
3-Methylimidazo[4,5-f]quinolin-9-amine is extensively studied in various fields:
Chemistry: Used as a model compound to study the formation of heterocyclic amines during cooking.
Biology: Investigated for its role in DNA damage and repair mechanisms.
Medicine: Studied for its carcinogenic effects and potential links to cancer development.
Industry: Monitored in food safety assessments to evaluate the risks associated with high-temperature cooking.
Wirkmechanismus
The compound exerts its effects primarily through the formation of DNA adducts. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA, causing mutations and potentially leading to carcinogenesis . Key molecular targets include DNA and various enzymes involved in DNA repair .
Vergleich Mit ähnlichen Verbindungen
3-Methylimidazo[4,5-f]quinolin-9-amine is compared with other heterocyclic amines such as:
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): Similar in structure but differs in mutagenic potency.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Another heterocyclic amine found in cooked meats, known for its strong mutagenic properties.
The uniqueness of this compound lies in its specific formation conditions and its potent mutagenic effects .
Eigenschaften
Molekularformel |
C11H10N4 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-methylimidazo[4,5-f]quinolin-9-amine |
InChI |
InChI=1S/C11H10N4/c1-15-6-14-11-9(15)3-2-8-10(11)7(12)4-5-13-8/h2-6H,1H3,(H2,12,13) |
InChI-Schlüssel |
YKBZKPRFNNAVFU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C=CC3=NC=CC(=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)




![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)




![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)


